1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
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Overview
Description
1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic organic compound that combines the structural features of imidazole, tetrafluoroethyl, and benziodoxole. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms and the benziodoxole core contribute to its reactivity and stability, making it a subject of interest in advanced chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the tetrafluoroethyl group. The final step involves the formation of the benziodoxole core. Key reagents often include fluorinated alkylating agents and iodine-based oxidizing agents. Reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: The benziodoxole core can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benziodoxole core, leading to different products.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benziodoxole oxides, while substitution reactions can introduce various functional groups into the tetrafluoroethyl moiety.
Scientific Research Applications
1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole exerts its effects involves its interaction with molecular targets through its fluorinated and benziodoxole moieties. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with specific enzymes or receptors. The benziodoxole core can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
- 1-(Imidazole trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole
- 1-(Imidazole difluoroethyl)-3,3-dimethyl-1,2-benziodoxole
- 1-(Imidazole tetrafluoropropyl)-3,3-dimethyl-1,2-benziodoxole
Comparison: Compared to these similar compounds, 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to the specific positioning and number of fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The tetrafluoroethyl group provides a balance between stability and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4IN2O/c1-12(2)10-5-3-4-6-11(10)19(22-12)13(15,16)14(17,18)21-8-7-20-9-21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFKVUPPHUPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(N3C=CN=C3)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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